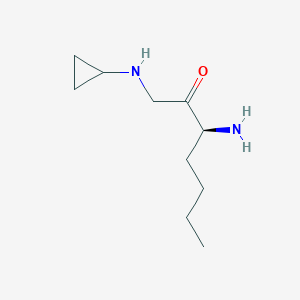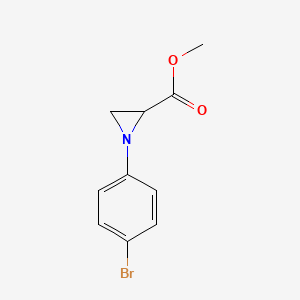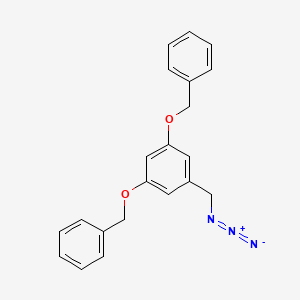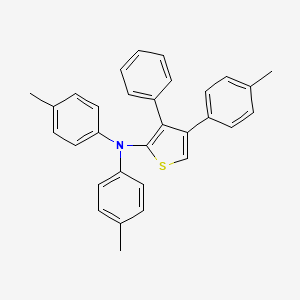![molecular formula C23H14N2O B12535475 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile CAS No. 678187-95-6](/img/structure/B12535475.png)
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile is a chemical compound that features an anthracene moiety linked to a benzene ring with two cyano groups. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Vorbereitungsmethoden
The synthesis of 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile typically involves the Suzuki coupling reaction. This method allows for the formation of the carbon-carbon bond between the anthracene moiety and the benzene ring. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in a solvent such as toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in hydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile exerts its effects is primarily through its interaction with light. The compound absorbs photons, leading to electronic excitation. This excited state can then undergo various processes, including fluorescence, where the compound emits light as it returns to its ground state . The molecular targets and pathways involved in these processes are related to the compound’s electronic structure and the nature of its substituents, which influence its photophysical behavior .
Vergleich Mit ähnlichen Verbindungen
4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile can be compared with other anthracene-based compounds, such as:
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
- 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
These compounds share similar structural features but differ in their substituents, which can significantly impact their thermal, photophysical, and electroluminescence properties . The uniqueness of this compound lies in its specific combination of anthracene and benzene moieties with cyano groups, which confer distinct electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
678187-95-6 |
|---|---|
Molekularformel |
C23H14N2O |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-(anthracen-9-ylmethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H14N2O/c24-13-18-9-10-20(12-19(18)14-25)26-15-23-21-7-3-1-5-16(21)11-17-6-2-4-8-22(17)23/h1-12H,15H2 |
InChI-Schlüssel |
XWXPCFCPZAEUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC4=CC(=C(C=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)

![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
